molecular formula C14H31BO2 B1587706 n-Tetradecylboronic acid CAS No. 100888-40-2

n-Tetradecylboronic acid

Cat. No. B1587706
Key on ui cas rn: 100888-40-2
M. Wt: 242.21 g/mol
InChI Key: MCUAMUGSKSODIJ-UHFFFAOYSA-N
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Patent
US08106117B2

Procedure details

To a stirred solution of tetradecylmagnesium chloride (50 ml, 1M in THF) was added at −20° C. to THF (50 ml) followed by triethyl borate (10.2 ml, 60 mmol). The reaction mixture was stirred briefly at −20° C., and warmed up slowly over 3 hours to room temperature. Most of the solvent was removed on rotary evaporator and the concentrated mixture was poured into water (300 ml) and pH of the mixture was adjusted to about pH 4 using 12N hydrochloric acid. After being stirred for 10 hours, precipitated tetradecylboronic acid was isolated by filtration, washed three times with water and dried with air overnight. The dried white solid was washed with cold hexane to remove a trace of tetradecane and dried with air to yield 11.3 g (93%) of n-tetradecylboronic acid.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Mg]Cl)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].[B:17](OCC)([O:21]CC)[O:18]CC>C1COCC1>[CH2:1]([B:17]([OH:21])[OH:18])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
C(CCCCCCCCCCCCC)[Mg]Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.2 mL
Type
reactant
Smiles
B(OCC)(OCC)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred briefly at −20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed up slowly over 3 hours to room temperature
CUSTOM
Type
CUSTOM
Details
Most of the solvent was removed on rotary evaporator
ADDITION
Type
ADDITION
Details
the concentrated mixture was poured into water (300 ml)
STIRRING
Type
STIRRING
Details
After being stirred for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
precipitated tetradecylboronic acid
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed three times with water
CUSTOM
Type
CUSTOM
Details
dried with air overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The dried white solid was washed with cold hexane
CUSTOM
Type
CUSTOM
Details
to remove a trace of tetradecane
CUSTOM
Type
CUSTOM
Details
dried with air

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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